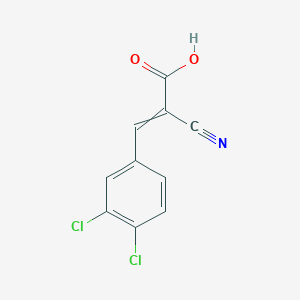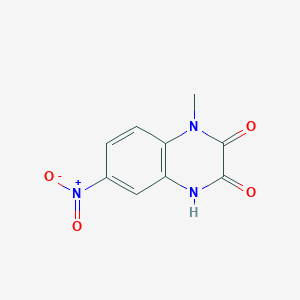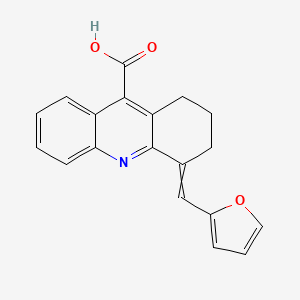
2-(4-Methoxyphenyl)malonaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Lipid Peroxidation and Biological Systems
2-(4-Methoxyphenyl)malonaldehyde is closely related to compounds formed during lipid peroxidation in biological systems. Studies have shown that lipid peroxidation, often a response to oxidative stress, generates a variety of aldehydes including malonaldehyde and its derivatives. These compounds exhibit significant biological activities, including cytotoxicity and effects on cell proliferation and gene expression (Esterbauer, Schaur, & Zollner, 1991).
Chemical Reactivity and Synthesis
The chemical properties and reactivity of compounds like 2-(4-Methoxyphenyl)malonaldehyde have been a subject of interest. For instance, a study detailed the synthesis and characterization of related compounds, highlighting their structural and vibrational properties. This research is significant in understanding the fundamental aspects of these compounds in various applications (Arslan & Algül, 2007).
Biological and Medical Applications
The broader family of compounds, including malonaldehyde derivatives, has been investigated for various biological activities. For example, studies have explored their interactions with biomolecules like amino acids, proteins, and nucleic acids, their metabolism in cells, and their excretion. This research is crucial in understanding the potential medical and biological applications of these compounds (Esterbauer, Schaur, & Zollner, 1991).
Analytical Methods
Analytical methods for the determination of aldehydic lipid peroxidation products, including malonaldehyde, have been developed and refined. This research is important for measuring these compounds in various biological samples, which is essential for studying their roles in different physiological and pathological processes (Esterbauer & Zollner, 1989).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPCHOYAUFFORX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397289 | |
| Record name | 2-(4-Methoxyphenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)malonaldehyde | |
CAS RN |
65192-28-1 | |
| Record name | 2-(4-Methoxyphenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methoxyphenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)







![1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B1334384.png)


![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)